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molecular formula C54H104O7 B3052810 Trihexadecyl citrate CAS No. 4560-68-3

Trihexadecyl citrate

Cat. No. B3052810
M. Wt: 865.4 g/mol
InChI Key: PFSILXVOQAJFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274120B1

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene(1,5-5)(4.567 g, 30 mmol) was added at room temperature to a solution of citric acid (1.924 g, 10 mmol) in N,N-dimethylformamide (50 ml). 1-Iodohexadecane (10.570 g, 30 mmol) was added and the resulting mixture was stirred at 50° C. for 21 hours. The precipitated product was filtered off and washed with N,N-dimethylformamide and the crude product was purified by flash chromatography on silica gel using chlorform/hexane for elution. Yield: 83%. 1H-NMR (300 MHz, CDCl3): δ 088(t,9H), 1.26(m,78H), 1.60(m,6H), 2.84(q,4H), 4.07(t,4H), 4.13(s,1H), 4.20(t,2H). FAB-MS: 887.6(M+Na).
[Compound]
Name
1,8-Diazabicyclo[5.4.0]undec-7-ene(1,5-5)
Quantity
4.567 g
Type
reactant
Reaction Step One
Quantity
1.924 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].I[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>CN(C)C=O>[CH2:15]([O:10][C:9](=[O:11])[CH2:8][C:3]([C:5]([O:7][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH3:15])=[O:6])([OH:4])[CH2:2][C:1]([O:13][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH3:15])=[O:12])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
1,8-Diazabicyclo[5.4.0]undec-7-ene(1,5-5)
Quantity
4.567 g
Type
reactant
Smiles
Name
Quantity
1.924 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10.57 g
Type
reactant
Smiles
ICCCCCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 50° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
for elution

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)OC(CC(CC(=O)OCCCCCCCCCCCCCCCC)(O)C(=O)OCCCCCCCCCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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